molecular formula C8H4BrFN2O B598616 8-Bromo-6-fluoroquinazolin-4(3H)-one CAS No. 1204101-90-5

8-Bromo-6-fluoroquinazolin-4(3H)-one

Cat. No.: B598616
CAS No.: 1204101-90-5
M. Wt: 243.035
InChI Key: TVGOTLYUGXMXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-6-fluoroquinazolin-4(3H)-one (8BFQ) is a synthetic compound belonging to the quinazolinone class of heterocyclic compounds. It is a highly versatile compound with a wide range of industrial, pharmaceutical and biomedical applications. 8BFQ is a novel drug candidate with potential therapeutic effects, and has been studied in various research fields including cancer, inflammation, and neurological diseases.

Scientific Research Applications

Analytical Methods and Antioxidant Activity

Research on antioxidants and their implications across different fields, including food engineering, medicine, and pharmacy, highlights the importance of compounds that can act as antioxidants or are involved in methods for determining antioxidant activity. For instance, various tests like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) are critical for assessing the antioxidant capacity of chemical samples. These methods, relying on spectrophotometry, evaluate the kinetics of reactions involving antioxidants, which could be relevant in studying the antioxidant potential of 8-Bromo-6-fluoroquinazolin-4(3H)-one or related compounds (Munteanu & Apetrei, 2021).

Metal Chelation and Medicinal Chemistry

8-Hydroxyquinoline and its derivatives have been extensively explored for their metal chelation properties and significant biological activities, making them potent drug candidates for treating various diseases. This suggests that structurally similar compounds, such as this compound, could also have applications in medicinal chemistry, particularly in the synthesis of novel pharmacologically active agents (Gupta, Luxami, & Paul, 2021).

Fluorescent Probes for Ion Determination

Derivatives of 8-aminoquinoline, like 8-amidoquinoline, have been used to develop fluorescent sensors for detecting metal ions, such as Zn2+, in environmental and biological matrices. This suggests that compounds with similar structures could serve as functional receptors or probes for metal ions, offering applications in biochemical and environmental analysis (Mohamad et al., 2021).

Antimicrobial Activity

Cinnoline and thiophene derivatives have shown significant antimicrobial and anti-inflammatory activities. Given the structural similarity to quinazoline derivatives, this compound might also exhibit similar pharmacological properties, making it a candidate for further research in antimicrobial applications (Pankaj et al., 2015).

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoroquinazolin-4(3H)-one is not specified in the search results. As a research compound, its effects would depend on the context of its use.

Safety and Hazards

According to the safety data sheet, 8-Bromo-6-fluoroquinazolin-4(3H)-one may cause respiratory irritation, be harmful if swallowed, cause skin irritation, and cause serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, and not to eat, drink or smoke when using this product .

Properties

IUPAC Name

8-bromo-6-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-6-2-4(10)1-5-7(6)11-3-12-8(5)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGOTLYUGXMXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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